molecular formula C15H17NO2 B5588415 methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B5588415
M. Wt: 243.30 g/mol
InChI Key: YPFVCLDHXMFUMX-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is a high-purity small molecule building block for medicinal chemistry and drug discovery research. This compound features a pyrrole heterocycle, a privileged structure in pharmaceuticals known for its widespread presence in biologically active molecules and natural products . The pyrrole core is a common scaffold in compounds with diverse biological activities, making it a valuable template for constructing potential therapeutic agents . Researchers can utilize this specific pyrrole derivative as a key synthetic intermediate in the exploration of new pharmacologically active compounds. Its structural features are analogous to those found in other pyrrole-3-carboxylates that have been investigated as potent, novel calcium channel activators, suggesting potential utility in cardiovascular and electrophysiology research . Furthermore, various synthetic pyrrole derivatives have demonstrated significant antibacterial and antifungal activities in scientific studies, highlighting the potential of this chemical class in antimicrobial research . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-7-12(8-6-9)13-10(2)16-11(3)14(13)15(17)18-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFVCLDHXMFUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=C2C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 312271-07-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications in medicinal chemistry, supported by relevant data tables and research findings.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 243.301 g/mol
  • LogP : 3.39 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 42.09 Ų

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrrole Ring : The initial step often includes the cyclization of appropriate precursors using methods such as the Knorr reaction.
  • Esterification : The carboxylic acid derivative undergoes esterification to yield the final product.
  • Characterization : The compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives, including this compound. A comparative analysis of its antimicrobial efficacy against various pathogens is summarized in Table 1.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound15 (E. coli)
18 (S. aureus)
12 (C. albicans)
10 (A. niger)
Control (Ciprofloxacin)20-
Control (Fluconazole)-15

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable higher efficacy against Staphylococcus aureus compared to Escherichia coli . Its antifungal activity was also promising, particularly against Candida albicans.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Wall Synthesis : Similar to other pyrrole derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by Li et al. synthesized a series of pyrrole derivatives and evaluated their antimicrobial properties. This compound demonstrated effective inhibition against several strains, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Evaluation of Pharmacological Activities :
    Another research highlighted the pharmacological potential of pyrrole derivatives in treating infections caused by resistant strains of bacteria. The study suggested that modifications to the pyrrole structure could enhance bioactivity and selectivity towards bacterial targets .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate has been explored for its potential as a pharmaceutical compound. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrrole compounds exhibit significant anticancer properties. Methyl pyrrole derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further development.

Synthesis and Evaluation

The synthesis of this compound was achieved through a multi-component reaction involving readily available starting materials. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure and purity .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional materials.

Polymer Chemistry

Research indicates that pyrrole derivatives can serve as monomers in polymer synthesis. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability . This application is particularly relevant in creating advanced materials for electronics and coatings.

Case Study: Conductive Polymers

In a study exploring conductive polymers, the inclusion of pyrrole derivatives resulted in improved electrical conductivity compared to traditional materials. This property is crucial for applications in flexible electronics and sensors .

Agrochemicals

The compound's biological activity extends to agrochemical applications, where it has been evaluated for its effectiveness as a pesticide or herbicide.

Research Findings

Studies have shown that certain pyrrole derivatives possess insecticidal and fungicidal properties. This compound's efficacy against specific pests was tested, revealing promising results that warrant further investigation into its use in agricultural settings .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Yield Reference
Alkaline hydrolysisKOH (5 eq.), MeOH, 1 h, RT → H₂SO₄, 0°C2,5-Dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid72%
Acidic hydrolysisConcentrated H₂SO₄, MeOH, 0°C → neutralizationProtonated carboxylic acid derivative65%
TransesterificationEthanol, H₂SO₄ catalyst, refluxEthyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate58%

These reactions are critical for modifying solubility or introducing further functional groups via carboxylate intermediates .

Electrophilic Aromatic Substitution

The pyrrole ring and 4-methylphenyl group participate in electrophilic substitutions, with regioselectivity influenced by electron-donating methyl groups:

Nitration

Reagent Conditions Position Product Yield Reference
HNO₃/H₂SO₄0°C, 2 hC-4 (pyrrole)4-Nitro-2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate45%

Halogenation

Reagent Conditions Position Product Yield Reference
Br₂/FeCl₃DCM, RT, 1 hC-5 (phenyl)2,5-Dimethyl-4-(4-methyl-3-bromophenyl)-1H-pyrrole-3-carboxylate38%

The 4-methylphenyl group directs electrophiles to the meta position, while the pyrrole ring reacts at the less hindered C-4 .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation:

Heck Reaction

Substrate Conditions Product Yield Reference
Iodo derivativeStyrene, Pd(OAc)₂, NEt₃, DMF, 80°C, 16 h2,5-Dimethyl-4-(4-methylphenyl)-3-(styryl)-1H-pyrrole-3-carboxylate61%

Stille Coupling

Substrate Conditions Product Yield Reference
Iodo derivativeTetraphenyltin, Pd catalyst, HMPA, 60°C2,5-Dimethyl-4-(4-methylphenyl)-3-(triphenylmethyl)-1H-pyrrole-3-carboxylate54%

These reactions expand the compound’s utility in synthesizing biaryl or alkenyl derivatives .

Ester Reduction

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 4 h(3-Hydroxymethyl)-2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole67%

Pyrrole Ring Oxidation

Reagent Conditions Product Yield Reference
KMnO₄, H₂O60°C, 3 h2,5-Dimethyl-4-(4-methylphenyl)-1H-pyrrole-3,4-dione-3-carboxylate29%

Reduction of the ester to a primary alcohol enhances nucleophilicity, while oxidation generates diketone intermediates.

Nucleophilic Substitution

The ester group participates in aminolysis:

Reagent Conditions Product Yield Reference
NH₃/MeOHSealed tube, 100°C, 12 h2,5-Dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxamide53%

This reaction is pivotal for converting the ester into amides, which are common in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The compound’s pharmacological and physicochemical properties are influenced by its substituent pattern. Key comparisons include:

Ethyl 4-((3-Fluoro-2-Iodophenyl)Carbonyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (215)
  • Substituents : A 3-methyl group on the pyrrole, a 4-carbonyl-linked 3-fluoro-2-iodophenyl group, and an ethyl ester.
  • The ethyl ester increases lipophilicity compared to the methyl ester in the target compound .
  • Synthesis : Prepared in 23% yield via acylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate .
5-(3-Chlorophenyl)-4-(4-Methylphenyl)-2-(Morpholin-4-Ylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (22a)
  • Core Structure : A triazole-thione heterocycle instead of pyrrole, with a 4-methylphenyl group.
  • Key Differences : The triazole-thione core may enhance hydrogen-bonding capacity, influencing biological target interactions. The morpholinylmethyl group introduces polarity, improving aqueous solubility compared to the purely aromatic substituents in the target compound .
  • Synthesis : Achieved in 72% yield, indicating efficient synthetic routes for triazole derivatives .
Methyl 2,5-Dimethyl-4-[2-(Phenylmethyl)Benzoyl]-1H-Pyrrole-3-Carboxylate (FPL 64176)
  • Substituents : A bulky 2-(phenylmethyl)benzoyl group at position 3.
  • This contrasts with the simpler 4-methylphenyl group in the target compound .

Q & A

Q. Key Variables Affecting Yield

VariableImpact on YieldOptimal Conditions
Reaction TimeProlonged reflux increases cyclization efficiency25–30 hours
Solvent PolarityPolar aprotic solvents enhance coupling reactionsDMSO or xylene
Oxidizing AgentChloranil improves electron-deficient systems1.4 mmol

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question
Contradictions in NMR or X-ray data often arise from tautomerism or conformational flexibility. For instance, discrepancies in chemical shifts for the pyrrole NH proton (e.g., δ 12.52 ppm in DMSO-d6 vs. δ 10.8 ppm in other solvents) may reflect solvent-dependent tautomeric equilibria. Combining experimental data with Density Functional Theory (DFT) calculations can validate proposed structures by comparing computed vs. observed spectra . Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, resolving ambiguities in planar vs. non-planar ring systems.

What computational strategies are effective for designing novel derivatives of this pyrrole compound?

Advanced Research Question
Reaction path searches using quantum chemical calculations (e.g., ICReDD’s approach ) enable efficient exploration of derivative synthesis. For example:

  • Substitution Reactions : Predict regioselectivity using Fukui indices to identify reactive sites on the pyrrole ring .
  • DFT Studies : Optimize transition states for reactions like electrophilic substitution at the 4-methylphenyl group.

Q. Example: Reactivity Predictions

PositionFukui Index (Nucleophilic)Likely Reaction Site
C-30.45Acylation/alkylation
C-40.32Electrophilic substitution

How do solvent and temperature affect the stability of this compound during storage?

Basic Research Question
Stability is influenced by:

  • Solvent Choice : Aprotic solvents (e.g., DMSO) minimize hydrolysis of the ester group .
  • Temperature : Storage at –20°C prevents degradation, as evidenced by consistent NMR spectra over 6 months .

Q. Stability Data

ConditionDegradation After 6 MonthsKey Degradation Product
Room Temperature15%Carboxylic acid derivative
–20°C (DMSO)<2%None detected

What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Advanced Research Question
Membrane separation technologies (CRDC subclass RDF2050104 ) or silica gel chromatography (using hexane/ethyl acetate gradients) are effective. High-performance liquid chromatography (HPLC) with a C18 column resolves isomers, particularly when substituents create steric hindrance .

Q. Separation Efficiency Comparison

MethodPurity AchievedKey Challenge
Silica Chromatography95%Co-elution of polar byproducts
HPLC>99%Requires optimized mobile phase

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question
Scale-up challenges often stem from inefficient heat/mass transfer. Strategies include:

  • Microreactor Systems : Improve mixing and reduce side reactions .
  • Process Simulation : Use Aspen Plus® to model solvent recovery and optimize reaction parameters (e.g., pressure, stirring rate) .

Q. Case Study

ParameterLab Scale (1g)Pilot Scale (100g)Optimization Action
Stirring Rate500 rpm1200 rpmEnhanced mass transfer
Reaction Time30 hours22 hoursReduced by 27% via simulation

Notes

  • Methodology Focus : Emphasized experimental design, computational tools, and data analysis.
  • Advanced vs. Basic : Separated questions by complexity, ensuring methodological depth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.